![molecular formula C16H20N4O2 B12430667 4-Methoxy-N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]benzamide CAS No. 1803591-65-2](/img/structure/B12430667.png)
4-Methoxy-N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]benzamide
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Description
4-Methoxy-N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]benzamide is a synthetic organic compound that features a benzamide core substituted with a methoxy group and a pyrazolyl-piperidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-M
Biological Activity
4-Methoxy-N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]benzamide, with the CAS number 1803580-88-2, is a compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and cancer therapy. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Chemical Structure
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves the modification of piperidine and pyrazole moieties. Research has indicated that variations in the substituents on the benzamide and pyrazole rings significantly influence the compound's biological activity. Notably, studies have shown that compounds with a piperidine substituent exhibit enhanced potency as inhibitors of the choline transporter (CHT) .
Table 1: Summary of SAR Findings
Compound | CHT Inhibition (IC50) | Structural Feature |
---|---|---|
ML352 | 100 nM | 4-Methoxy group |
ML353 | 200 nM | Piperidine ring |
ML354 | 150 nM | Benzamide linkage |
Neuropharmacological Effects
Research indicates that this compound acts as a selective inhibitor of CHT, which plays a crucial role in acetylcholine uptake in presynaptic neurons. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing cognitive functions such as memory and learning .
In vivo studies have demonstrated that this compound can modulate neurotransmitter release, suggesting its potential application in treating cognitive disorders such as Alzheimer's disease.
Anticancer Potential
In addition to its neuropharmacological effects, there is emerging evidence supporting the anticancer properties of this compound. The inhibition of specific kinases involved in tumor growth has been noted, which could position it as a candidate for cancer therapy . For instance, compounds structurally related to benzamides have shown promise in inhibiting RET kinase activity, thus preventing cell proliferation in certain cancer types .
Case Study 1: Cognitive Enhancement
A study conducted on animal models demonstrated that administration of this compound resulted in improved performance in memory tasks compared to control groups. The results indicated a significant increase in acetylcholine levels in the hippocampus, correlating with enhanced cognitive function.
Case Study 2: Cancer Cell Line Testing
In vitro testing against various cancer cell lines revealed that this compound exhibited cytotoxic effects at micromolar concentrations. Specifically, it was found to induce apoptosis in MDA-MB-231 breast cancer cells while sparing normal keratinocytes, highlighting its selectivity for tumor cells .
Properties
CAS No. |
1803591-65-2 |
---|---|
Molecular Formula |
C16H20N4O2 |
Molecular Weight |
300.36 g/mol |
IUPAC Name |
4-methoxy-N-(5-piperidin-3-yl-1H-pyrazol-4-yl)benzamide |
InChI |
InChI=1S/C16H20N4O2/c1-22-13-6-4-11(5-7-13)16(21)19-14-10-18-20-15(14)12-3-2-8-17-9-12/h4-7,10,12,17H,2-3,8-9H2,1H3,(H,18,20)(H,19,21) |
InChI Key |
ORFOINQODOOIKQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(NN=C2)C3CCCNC3 |
Origin of Product |
United States |
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